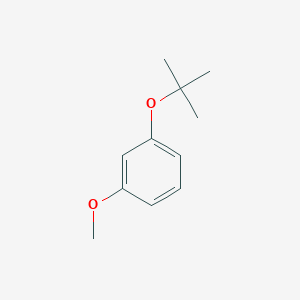
1-(1,1-Dimethylethoxy)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dimethylethoxy)-3-methoxybenzene is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chromatography
One of the primary applications of 1-(1,1-Dimethylethoxy)-3-methoxybenzene is in chromatography, specifically in high-performance liquid chromatography (HPLC). The compound can be effectively separated using reverse-phase HPLC methods.
- Methodology : The mobile phase typically consists of acetonitrile and water, with phosphoric acid used for certain applications. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. This method is scalable for preparative separations and can be utilized for pharmacokinetic studies .
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. It is involved in various chemical reactions that lead to the formation of complex organic molecules.
- Synthesis Examples :
Solvent Properties
Due to its ether-like characteristics and low polarity, this compound is also employed as a solvent in various chemical reactions. Its solvent properties facilitate the dissolution of non-polar compounds and enhance reaction rates in organic synthesis.
Case Study 1: Chromatographic Analysis
A study conducted using the Newcrom R1 HPLC column demonstrated the effective separation of this compound from impurities. The results indicated high resolution and efficiency in isolating the compound for further analysis .
Case Study 2: Synthetic Applications
In a synthetic chemistry context, researchers utilized this compound to create a series of novel compounds with potential pharmaceutical applications. The compound's ability to act as an electrophile allowed for successful alkylation reactions leading to diverse products .
Propriétés
Numéro CAS |
15359-99-6 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1-methoxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-6-9(8-10)12-4/h5-8H,1-4H3 |
Clé InChI |
IQQYODCPWIXFPZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC1=CC=CC(=C1)OC |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1)OC |
Key on ui other cas no. |
15359-99-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















